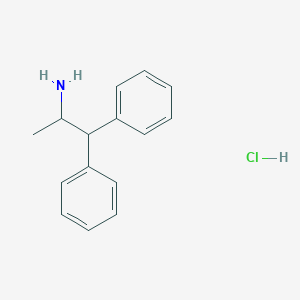

1,1-Diphenylpropan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-diphenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFNBTNILUNXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-54-6 | |

| Record name | 1,1-diphenylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Diphenylpropan 2 Amine Hydrochloride

Established Reaction Pathways

Traditional synthetic approaches to 1,1-Diphenylpropan-2-amine (B1604740) hydrochloride primarily involve the transformation of a ketone precursor, 1,1-diphenyl-2-propanone. These methods are well-documented and widely employed in chemical synthesis.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, and the Leuckart reaction represents a classic example of this transformation. This one-pot reaction typically utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the ammonia (B1221849) source and the reducing agent to convert ketones or aldehydes into their corresponding amines. In the context of synthesizing 1,1-Diphenylpropan-2-amine, the precursor 1,1-diphenyl-2-propanone is heated with excess ammonium formate. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced in situ by formic acid (generated from ammonium formate) to yield the target primary amine. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt.

| Starting Material | Reagents | Typical Conditions | Product |

|---|---|---|---|

| 1,1-Diphenyl-2-propanone | Ammonium formate or Formamide | Heating at 160-185°C for 6-25 hours | 1,1-Diphenylpropan-2-amine |

Approaches Involving Oxime Intermediates and Subsequent Hydrogenation

Another well-established route to 1,1-Diphenylpropan-2-amine involves a two-step process starting with the formation of an oxime intermediate. The precursor ketone, 1,1-diphenyl-2-propanone, is first reacted with hydroxylamine (B1172632) hydrochloride to form 1,1-diphenyl-2-propanone oxime. This oxime is then subjected to catalytic hydrogenation to yield the desired primary amine.

The hydrogenation of the oxime can be achieved using various catalytic systems. Noble metal catalysts, such as platinum and palladium, are frequently employed for this purpose. rsc.org Non-noble metal catalysts, particularly those based on nickel (e.g., Raney nickel) and cobalt, are also effective and offer a more cost-efficient alternative. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity and yield of the reaction. For instance, the hydrogenation of oximes over Raney nickel often requires basic conditions to achieve high yields of the corresponding amine. researchgate.net This method is advantageous as it often proceeds under milder conditions than the Leuckart reaction and can provide high yields of the target amine.

Mannich-Type Reactions Leading to β-Aminoketone Scaffolds and Derivatives

The Mannich reaction is a three-component condensation reaction that provides access to β-amino carbonyl compounds, known as Mannich bases. wikipedia.org This reaction involves an enolizable ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comnih.gov While not a direct route to 1,1-Diphenylpropan-2-amine, a Mannich-type reaction can be employed to synthesize a β-aminoketone precursor.

For instance, a reaction between a ketone with a structure similar to dibenzyl ketone, formaldehyde, and a secondary amine like dimethylamine (B145610) would yield a 1,3-diphenyl-3-(dialkylamino)propan-1-one derivative. This Mannich base could then potentially be converted to the target amine through subsequent chemical transformations, such as reduction of the carbonyl group followed by manipulation of the amino group. The Mannich reaction is a powerful tool for carbon-carbon bond formation and the introduction of a nitrogen-containing functional group in a single step. nih.gov

| Ketone | Aldehyde | Amine | Conditions | Product |

|---|---|---|---|---|

| Enolizable Ketone | Formaldehyde | Dimethylamine Hydrochloride | Reflux in ethanol (B145695) with catalytic HCl | β-Dimethylaminoketone Hydrochloride |

Grignard-Based Reaction Sequences

A multi-step synthesis commencing with a Grignard reaction can also lead to 1,1-Diphenylpropan-2-amine. This pathway typically begins with the reaction of a nitrile with a Grignard reagent to form a ketone, which is then converted to the amine. For example, the reaction of benzonitrile (B105546) with ethylmagnesium bromide, followed by acidic hydrolysis, yields propiophenone. While this specific reaction does not directly produce the 1,1-diphenyl scaffold, a related Grignard reaction could be envisioned.

A more direct, albeit multi-step, Grignard-based approach could involve the reaction of a suitable Grignard reagent with a nitrile precursor to construct the 1,1-diphenylmethyl moiety, followed by further functional group manipulations to introduce the amino group at the second carbon of the propane (B168953) chain. Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. orgsyn.org

Asymmetric Synthesis of Chiral 1,1-Diphenylpropan-2-amine Hydrochloride Enantiomers

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. Asymmetric synthesis of chiral this compound focuses on controlling the stereochemistry at the chiral center (the carbon atom bearing the amino group).

Enantioselective Catalytic Methods

Enantioselective catalytic methods offer an efficient approach to chiral amines. One prominent strategy is the asymmetric reduction of a prochiral imine derived from 1,1-diphenyl-2-propanone. This reduction can be achieved using chiral catalysts, which can be either metal-based or enzymatic.

Catalytic Asymmetric Reduction of Imines: The imine of 1,1-diphenyl-2-propanone can be prepared and then reduced using a chiral catalyst and a suitable reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS). High-throughput screening techniques have been employed to identify new catalysts for the enantioselective reduction of imines. mdma.ch For instance, combinations of metal salts like tin(II) triflate, zinc(II) triflate, or indium(III) triflate with chiral ligands have shown promise in inducing enantioselectivity in imine reduction. mdma.ch The design and modification of chiral ligands are key to achieving high enantiomeric excess (ee). mdma.ch

Enzymatic Reductions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The enantioselective reduction of the precursor ketone, 1,1-diphenyl-2-propanone, can be achieved using enzymes, particularly alcohol dehydrogenases (ADHs). mtak.hu These enzymes can reduce the ketone to a chiral alcohol with high enantioselectivity. This chiral alcohol can then be converted to the corresponding chiral amine through further chemical steps, such as a Mitsunobu reaction or conversion to a leaving group followed by amination, with inversion of stereochemistry. The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), or isolated enzymes provides a powerful tool for accessing specific enantiomers of the target molecule. mtak.hu

| Reaction Type | Catalyst System | Substrate | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Imine Reduction | Metal Salt + Chiral Ligand | Generic Ketimine | Up to 60% with modified binaphthol ligands mdma.ch |

| Asymmetric Ketone Reduction | Recombinant Horse-Liver ADH | Racemic 2-phenylpropionaldehyde | 100% mtak.hu |

Chiral Ligand-Mediated Hydrogenation (e.g., using transition metal catalysts)

The asymmetric hydrogenation of a prochiral ketone precursor, 1,1-diphenylpropan-2-one, represents a direct and atom-economical approach to obtaining chiral 1,1-diphenylpropan-2-amine. This transformation is typically achieved using transition metal catalysts, such as iridium, rhodium, or ruthenium, in combination with chiral ligands. researchgate.netlibretexts.org The success of this method hinges on the ability of the chiral ligand to effectively differentiate between the two prochiral faces of the ketone, thereby directing the hydrogenation to produce one enantiomer in excess.

While specific examples detailing the asymmetric hydrogenation of 1,1-diphenylpropan-2-one are not extensively documented in the reviewed literature, the principles can be inferred from studies on structurally similar 1,1-diaryl ethylenes and benzophenones. researchgate.net For these substrates, achieving high enantioselectivity can be challenging due to the steric and electronic similarity of the two aryl groups. researchgate.net However, the use of specialized chiral ligands, such as those based on [2.2]paracyclophane, has shown promise in the hydrogenation of substituted alkenes at ambient conditions.

Research into the asymmetric hydrogenation of 1-phenyl-1,2-propanedione (B147261), a related diketone, has demonstrated the effectiveness of platinum catalysts modified with chiral auxiliaries like cinchonidine. researchgate.net In these systems, the modifier plays a crucial role in directing the stereochemical outcome of the hydrogenation. researchgate.net Similar strategies could potentially be adapted for the asymmetric hydrogenation of 1,1-diphenylpropan-2-one.

| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1,1-Diphenylethylene | [Ir(cod)Cl]₂ / Chiral Phosphite-Oxazoline | >99 | 96 |

| Benzophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | 99 | 98 |

| 1,1-Di(4-methoxyphenyl)ethylene | [Rh(cod)₂]BF₄ / Chiral Diene | >99 | 99 |

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of chiral molecules. researchgate.net This approach utilizes small organic molecules, such as proline and its derivatives or chiral phosphoric acids, to catalyze stereoselective transformations. researchgate.netbeilstein-journals.org In the context of synthesizing 1,1-diphenylpropan-2-amine, organocatalysis could theoretically be applied through the asymmetric functionalization of a suitable precursor.

One potential strategy involves the use of proline or a related chiral amine to catalyze the asymmetric α-amination of an aldehyde or ketone. researchgate.net This proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic nitrogen source. researchgate.net However, the steric bulk of the two phenyl groups in a precursor like 1,1-diphenylacetaldehyde might pose a significant challenge for this methodology.

Another approach could involve the use of a chiral phosphoric acid catalyst. beilstein-journals.org These catalysts are known to activate imines towards nucleophilic attack. beilstein-journals.org A potential synthetic route could therefore involve the asymmetric addition of a nucleophile to a Schiff base derived from 1,1-diphenylpropan-2-one. Despite the versatility of organocatalysis, specific applications for the synthesis of 1,1-diphenylpropan-2-amine are not well-documented in the available literature, likely due to the steric hindrance of the target molecule.

Direct Asymmetric Reductive Amination (DARA) Approaches

Direct asymmetric reductive amination (DARA) is a highly efficient one-pot method for the synthesis of chiral amines from ketones and an amine source. clockss.org This approach avoids the need to pre-form and isolate an imine intermediate, thereby improving process efficiency. clockss.org Iridium complexes bearing chiral phosphoramidite (B1245037) ligands have proven to be particularly effective catalysts for this transformation. clockss.orgwikipedia.org

The DARA of aromatic ketones has been successfully demonstrated, providing a range of chiral amines in high yields and with excellent enantioselectivity. beilstein-journals.org This methodology is highly relevant to the synthesis of 1,1-diphenylpropan-2-amine from 1,1-diphenylpropan-2-one. The reaction typically employs a primary amine as the nitrogen source, and the chiral ligand on the iridium catalyst controls the stereochemical outcome of the reductive amination process. clockss.org Additives such as titanium(IV) isopropoxide are often used to facilitate the in situ formation of the imine. wikipedia.org

| Ketone Substrate | Amine Source | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone | Diphenylmethanamine | [Ir(cod)Cl]₂ / Phosphoramidite L1 | 95 | 98 |

| 3-Acetylphenyl ethyl(methyl)carbamate | Diphenylmethanamine | [Ir(cod)Cl]₂ / Phosphoramidite L2 | 93 | 96 |

| 1-(Naphthalen-2-yl)ethan-1-one | Benzylamine | [Ir(cod)Cl]₂ / Phosphoramidite L3 | 92 | 97 |

Biocatalytic Transformations for Stereoselective Amine Synthesis

Enzymatic Reduction of Prochiral Ketones (e.g., using alcohol dehydrogenases, Baker's yeast)

The enzymatic reduction of the prochiral ketone 1,1-diphenylpropan-2-one offers a green and highly selective route to the corresponding chiral alcohol, 1,1-diphenylpropan-2-ol. This alcohol can then be converted to the desired amine. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Many ADHs exhibit high stereoselectivity, making them valuable biocatalysts for the synthesis of chiral alcohols.

While direct studies on the enzymatic reduction of 1,1-diphenylpropan-2-one are scarce, research on related substrates provides valuable insights. For instance, baker's yeast (Saccharomyces cerevisiae), which contains a variety of reductases, has been used for the asymmetric reduction of 1-phenyl-1,2-propanedione to afford (1R,2S)-1-phenyl-1,2-propanediol with high enantiomeric excess. This demonstrates the potential of whole-cell biocatalysts to perform stereoselective ketone reductions.

Isolated ADHs offer greater control over the reaction compared to whole-cell systems. The choice of ADH can determine the stereochemical outcome, with different enzymes often providing access to opposite enantiomers of the product alcohol.

Application of Amine Transaminases (ATAs)

Amine transaminases (ATAs) are a powerful class of enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine, to a ketone substrate. The reaction is typically driven to completion by the removal of the acetone (B3395972) by-product.

The application of ATAs to the synthesis of 1-phenylpropan-2-amine derivatives has been well-established. Immobilized whole-cell biocatalysts expressing (R)-selective transaminases have been shown to convert 1-phenylpropan-2-one derivatives with high conversion rates and excellent enantiomeric excess (>99% ee). This methodology is directly applicable to the synthesis of 1,1-diphenylpropan-2-amine from 1,1-diphenylpropan-2-one.

| Ketone Substrate | Transaminase | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1-Phenylpropan-2-one | ArR-TA (immobilized) | 89 | >99 (R) |

| 1-(4-Methoxyphenyl)propan-2-one | AtR-TA (immobilized) | 76 | >99 (R) |

| 1-(3,4-Dichlorophenyl)propan-2-one | ArR-TA (immobilized) | 88 | >99 (R) |

Deracemization Processes Utilizing Monoamine Oxidases (MAOs)

Deracemization is an elegant strategy for converting a racemic mixture of an amine into a single enantiomer, theoretically achieving a 100% yield. This process typically involves the use of a monoamine oxidase (MAO), which selectively oxidizes one enantiomer of the amine to the corresponding imine. The imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent, such as ammonia-borane. Over time, this cyclic process leads to the enrichment of the non-oxidized enantiomer.

The success of this method depends on the availability of an MAO with high enantioselectivity for one of the enantiomers of the target amine. Engineered variants of MAOs, such as those from Aspergillus niger (MAO-N), have been developed with a broad substrate scope and high selectivity. While a specific application of this deracemization strategy to 1,1-diphenylpropan-2-amine has not been found in the reviewed literature, the principle has been successfully applied to other chiral primary amines. researchgate.net

| Racemic Amine | MAO Variant | Reducing Agent | Final Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| 1-Phenylethylamine | MAO-N D11 | Ammonia-borane | 98 (S) | - |

| Tetrahydro-1-methylquinoline | MAO-N D9 | Ammonia-borane | >99 (R) | 92 |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-N D11 | Ammonia-borane | 98 (S) | - |

Chiral Auxiliary-Based Synthetic Routes

The synthesis of enantiomerically pure amines such as 1,1-Diphenylpropan-2-amine often employs chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis.

One of the most effective and widely used classes of chiral auxiliaries for amine synthesis is the tert-butanesulfinamide group, developed by Ellman. yale.edu This methodology involves the condensation of a prochiral ketone, in this case, 1,1-diphenylpropan-2-one, with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile (e.g., a hydride source for reduction) to the imine C=N bond is directed by the bulky tert-butylsulfinyl group. This steric hindrance forces the nucleophile to attack from the less hindered face, establishing the desired stereochemistry at the new chiral center. The final step involves the acidic cleavage of the N-S bond to release the chiral primary amine hydrochloride, regenerating the chiral auxiliary.

Other notable chiral auxiliaries include oxazolidinones, popularized by David Evans, and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org While Evans-type oxazolidinones are most famous for their application in stereoselective aldol (B89426) reactions, their principles of steric control can be adapted to other transformations. tcichemicals.com Similarly, SAMP/RAMP auxiliaries are highly effective in the asymmetric alkylation of ketones and aldehydes, which can be a key step in building the carbon skeleton of the target amine before the introduction of the amino group.

Table 1: Overview of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Common Applications | Key Features |

|---|---|---|

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines from ketones and aldehydes. yale.edu | High diastereoselectivity, broad substrate scope, auxiliary is often recoverable. |

| Oxazolidinones (Evans) | Stereoselective aldol reactions, alkylations, and acylations. tcichemicals.com | Excellent stereocontrol, well-established predictability of stereochemical outcome. |

| SAMP/RAMP | Asymmetric α-alkylation of ketones and aldehydes. | Forms chiral hydrazones, enabling highly diastereoselective alkylation. |

Diastereoselective Synthesis and Subsequent Resolution Techniques

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. This approach involves the synthesis of the racemate (an equal mixture of both enantiomers) of 1,1-diphenylpropan-2-amine, followed by separation.

Classical Resolution via Diastereomeric Salt Formation: This technique relies on reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Common resolving agents for amines include (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org Once a diastereomeric salt is isolated in pure form, the chiral amine enantiomer can be liberated by treatment with a base, which also allows for the recovery of the resolving agent.

Enzymatic Resolution: Biocatalysis offers a highly selective method for kinetic resolution. researchgate.net In a typical enzymatic kinetic resolution of a racemic amine, a lipase (B570770) enzyme is used in the presence of an acyl donor (e.g., vinyl acetate). nih.gov The enzyme will selectively acylate one enantiomer of the amine at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard techniques like chromatography or extraction. Transaminases can also be used to resolve racemic amines through kinetic resolution by selectively converting one enantiomer using an amino acceptor like pyruvate (B1213749) or benzaldehyde. researchgate.net

Chromatographic Resolution: Chromatographic techniques are powerful tools for separating stereoisomers.

Indirect Method: The racemic amine can be derivatized with a chiral agent to form a mixture of diastereomers. These diastereomers can then be separated on a standard, achiral stationary phase (like silica (B1680970) gel) using High-Performance Liquid Chromatography (HPLC), as their different shapes lead to different interactions with the stationary phase. nih.govnih.gov

Direct Method: This method uses a Chiral Stationary Phase (CSP) in HPLC or Gas Chromatography (GC). mdpi.com The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to have different affinities for the stationary phase, resulting in different retention times and thus, separation. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgjocpr.com

Development of Sustainable Catalytic Systems (e.g., nano-catalysis)

The development of sustainable catalysts is a key area of green chemistry. Traditional syntheses can rely on stoichiometric reagents that generate significant waste. Catalytic methods, particularly those using earth-abundant metals or metal-free systems, are preferred. acs.org

Nanocatalysis, the use of catalysts in the nanometer size range, has emerged as a transformative field. researchgate.net Nanocatalysts exhibit a high surface area-to-volume ratio, which can lead to enhanced catalytic activity, higher selectivity, and the ability to perform reactions under milder conditions (lower temperature and pressure). taylorfrancis.comazonano.com This translates to reduced energy consumption and improved efficiency. azonano.com For amine synthesis, various nanocatalysts, including those based on nickel, copper, or ruthenium, have been developed for reactions like reductive amination and "hydrogen borrowing" amination of alcohols. rsc.orgjocpr.comresearchgate.net The ability to tune the size, shape, and surface properties of nanocatalysts allows for the optimization of their catalytic performance for specific transformations. researchgate.nettaylorfrancis.com

Reactions in Alternative Solvent Systems (e.g., aqueous media, solvent-free conditions)

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Traditional organic solvents are often volatile, flammable, and toxic.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The development of water-soluble catalysts and reaction conditions that allow for transformations in aqueous media is a major goal. nih.gov For example, some chemoenzymatic syntheses of chiral amines are performed entirely in aqueous buffer systems. uniovi.es

Solvent-Free Conditions: Eliminating the solvent entirely represents an even greener approach. Solvent-free reactions can be conducted by grinding solid reactants together, sometimes with a catalytic amount of a liquid or in a ball mill. jocpr.comorganic-chemistry.org These methods can lead to shorter reaction times, higher yields, and simplified product purification, as the need for solvent removal is eliminated. jocpr.comresearchgate.net

Atom Economy and Process Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently "greener" because they generate less waste. rsc.org

High Atom Economy Reactions: Addition reactions (e.g., hydrogenation, Diels-Alder) and rearrangement reactions are highly atom-economical, as most or all of the atoms from the reactants are incorporated into the final product. jocpr.comnih.gov The synthesis of 1,1-diphenylpropan-2-amine via the direct reductive amination of 1,1-diphenylpropan-2-one is an example of a high atom economy process.

Low Atom Economy Reactions: Substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts. The classical Gabriel synthesis of primary amines, for example, has a very low atom economy due to the formation of a phthalic acid derivative as a byproduct. primescholars.comrsc.org

Maximizing process efficiency involves considering not just atom economy but also factors like chemical yield, reaction time, energy consumption, and the ease of product separation and purification.

Table 2: Comparison of Synthetic Strategies by Green Chemistry Metrics

| Synthetic Strategy | Atom Economy | Solvent/Catalyst | Waste Generation |

|---|---|---|---|

| Classical Resolution | Low (stoichiometric resolving agent) | Often organic solvents | High (byproducts, solvent waste) |

| Reductive Amination | High (~100%) | Catalytic (e.g., Ni, Ru) | Low (catalyst loading is minimal) |

| Gabriel Synthesis | Very Low | Organic solvents | Very High (stoichiometric byproduct) |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and yield of a synthesis, systematic optimization of reaction conditions is crucial. This involves adjusting various parameters to find the optimal balance between reaction rate, conversion, selectivity, and product purity.

Key parameters for optimization include:

Temperature: Reaction rates generally increase with temperature, but higher temperatures can also lead to side reactions or catalyst decomposition. For enzymatic reactions, an optimal temperature exists beyond which the enzyme denatures and loses activity. researchgate.net

Pressure: For reactions involving gases, such as catalytic hydrogenations, pressure is a critical parameter affecting reaction rates and equilibria.

Catalyst Loading: The amount of catalyst used affects the reaction rate. Optimization aims to use the minimum amount of catalyst required to achieve a desirable rate, reducing costs and simplifying purification.

Reactant Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the equilibrium position.

pH (for aqueous/enzymatic reactions): The pH of the reaction medium is critical for enzymatic catalysis, as it affects the ionization state of both the enzyme's active site and the substrate, thereby influencing enzyme activity and stability. researchgate.net

For instance, in the enzymatic transamination for chiral amine synthesis, researchers optimized parameters such as enzyme loading, substrate loading, temperature, and pH to achieve conversions of over 99% and product yields exceeding 75%. researchgate.net Modern strategies like continuous flow chemistry can also enhance yield and selectivity by allowing for precise control over reaction parameters and efficient removal of byproducts. acs.org

Advanced Structural Characterization of 1,1 Diphenylpropan 2 Amine Hydrochloride

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of 1,1-Diphenylpropan-2-amine (B1604740) hydrochloride, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The ten protons on the two phenyl rings would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The methine (CH) proton adjacent to the nitrogen would be expected downfield, coupled to the neighboring methyl and methine protons. The proton on the other methine group, bonded to the two phenyl rings, would also show a distinct chemical shift and coupling pattern. The three protons of the methyl (CH₃) group would appear as a doublet in the aliphatic region. The protons on the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be anticipated for the methyl carbon, the two methine carbons, and the carbons of the two phenyl rings. Due to symmetry, the ten aromatic carbons would likely resolve into fewer than ten signals (e.g., signals for the ipso, ortho, meta, and para carbons). The chemical shifts would confirm the presence of both aliphatic and aromatic carbons. While specific experimental data is not widely published, a ¹³C NMR spectrum is noted as being available in spectral databases. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,1-Diphenylpropan-2-amine Hydrochloride Note: These are generalized, expected values based on typical chemical shift ranges. Experimental values may vary.

| Structural Unit | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Phenyl Groups | ¹H | ~ 7.0 - 7.5 | Multiplet |

| Phenyl Groups (ipso-C) | ¹³C | ~ 140 - 145 | Singlet |

| Phenyl Groups (ortho, meta, para-C) | ¹³C | ~ 125 - 130 | Doublet |

| CH (Ph)₂ | ¹H | ~ 4.0 - 4.5 | Doublet |

| C H(Ph)₂ | ¹³C | ~ 55 - 65 | Doublet |

| CH (NH₃⁺) | ¹H | ~ 3.5 - 4.0 | Multiplet |

| C H(NH₃⁺) | ¹³C | ~ 50 - 60 | Doublet |

| CH ₃ | ¹H | ~ 1.0 - 1.5 | Doublet |

| C H₃ | ¹³C | ~ 15 - 25 | Quartet |

| NH ₃⁺ | ¹H | Variable (e.g., 7.5 - 9.0) | Broad Singlet |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. The monoisotopic mass of the cationic form of this compound ([C₁₅H₁₈N]⁺) has been calculated to be 247.1127773 Da. guidechem.com This value is a critical reference point in HRMS analysis for formula confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)-MS would allow for the separation of the compound from any impurities prior to mass analysis, ensuring the data pertains to the pure substance.

Table 2: High-Resolution Mass Spectrometry Data for 1,1-Diphenylpropan-2-amine

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₁₅H₁₈N⁺ |

| Calculated Monoisotopic Mass | 247.1127773 Da guidechem.com |

| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). C-H stretching vibrations from the aromatic phenyl groups would appear just above 3000 cm⁻¹, while those from the aliphatic propane (B168953) backbone would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. Raman spectroscopy would also detect these vibrations, often showing strong signals for the symmetric vibrations of the non-polar phenyl rings.

Table 3: Expected Characteristic Vibrational Bands for this compound Note: These are generalized frequency ranges for the expected functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Ammonium Salt (-NH₃⁺) | 2500 - 3000 (broad) |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Propane chain) | 2850 - 3000 |

| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 |

| N-H Bend | Ammonium Salt (-NH₃⁺) | 1500 - 1600 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amines.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification. The mobile phase composition, including the type of organic modifier and the presence of additives, plays a critical role in optimizing the separation. For chiral amines, a normal-phase mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is often effective.

Table 1: Representative Chiral HPLC Method Parameters for the Analysis of Chiral Amines

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table represents typical starting conditions for the chiral separation of amphetamine-like compounds and may require optimization for this compound.

Gas Chromatography (GC) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of polar amines like 1,1-Diphenylpropan-2-amine, derivatization is often necessary to improve their volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting derivatives are more amenable to GC analysis and can provide characteristic mass spectra for identification and quantification.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a technique used to analyze non-volatile materials by thermally decomposing them in an inert atmosphere to produce smaller, more volatile fragments that can be separated by GC and identified by MS. Studies on the pyrolysis of methamphetamine hydrochloride have shown that it undergoes demethylation to form amphetamine, as well as other degradation products. By analogy, Py-GC/MS of this compound could potentially yield characteristic fragmentation patterns that provide structural information and insights into its thermal stability.

Table 2: Potential Pyrolysis Products of Amphetamine Analogues

| Analyte | Potential Pyrolysis Products |

| Methamphetamine HCl | Amphetamine, Dimethylamphetamine, Allylbenzene, Phenylacetone |

| 1,1-Diphenylpropan-2-amine HCl | (Hypothetical) 1,1-Diphenylpropane, Diphenylmethane, Styrene |

The pyrolysis products of this compound are hypothetical and based on the fragmentation patterns of related compounds.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantioseparation of chiral compounds, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE for the resolution of a wide range of chiral drugs, including phenylethylamine derivatives.

The principle of chiral separation in CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different apparent electrophoretic mobilities and thus different migration times. Factors such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage can be optimized to achieve baseline separation of the enantiomers.

Computational and Theoretical Chemistry Studies of 1,1 Diphenylpropan 2 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,1-Diphenylpropan-2-amine (B1604740) hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles.

Semi-Empirical Methods (e.g., RM1 Model) for Larger Systems and Conformational Analysis

For larger molecular systems where DFT can be computationally expensive, semi-empirical methods like RM1 (Recife Model 1) offer a faster alternative. These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for performing conformational analysis, which involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies.

Prediction of Molecular Geometry and Conformational Isomers

Computational methods would be used to predict the preferred molecular geometry of 1,1-Diphenylpropan-2-amine hydrochloride. This would involve identifying the most stable conformers and the energy barriers between them. The presence of the two phenyl groups and the amine group would lead to a complex conformational landscape.

Analysis of Electronic Properties (e.g., charge distribution, frontier orbitals)

The electronic properties of the molecule would be analyzed to understand its reactivity and behavior. This includes calculating the distribution of electric charge across the molecule, which can indicate regions that are electron-rich or electron-poor. Additionally, the analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide a detailed picture of the molecule's conformational landscape, revealing how it changes its shape and the flexibility of different parts of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling could also be used to investigate the potential chemical reactions involving this compound. This would involve modeling the reaction pathways, identifying the transition states (the highest energy point along the reaction coordinate), and calculating the activation energies. This information is crucial for understanding the kinetics and mechanisms of chemical reactions.

In Silico Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures through computational methods allows for the theoretical characterization of a molecule's interaction with electromagnetic radiation, providing valuable insights into its structural features. Advanced algorithms and quantum mechanical calculations are employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. These predictions are based on the molecule's three-dimensional geometry and the electronic environment of each nucleus. Different computational methods, such as Density Functional Theory (DFT), are utilized to calculate the magnetic shielding tensors, which are then converted into chemical shifts. The predicted spectra serve as a powerful tool for structural elucidation and confirmation.

Infrared (IR) Spectroscopy: In silico IR spectroscopy predicts the vibrational frequencies of the bonds within a molecule. For this compound, these calculations can identify characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the N-H bonds of the amine hydrochloride, the C-H bonds of the aromatic rings and the alkyl chain, and the C-C bonds of the phenyl groups.

Mass Spectrometry (MS): Computational mass spectrometry tools can predict the fragmentation patterns of this compound upon ionization. By simulating the bond dissociations and rearrangements, these programs can generate a theoretical mass spectrum, which is invaluable for identifying the molecular ion peak and characteristic fragment ions. This information is crucial for the structural analysis of the compound in complex mixtures.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature |

| ¹H NMR | Protons on the phenyl rings are expected to appear in the aromatic region (δ 7.0-7.5 ppm). The methine proton adjacent to the nitrogen and the phenyl groups is predicted to be a multiplet. The methyl protons are expected to be a doublet. The amine protons will likely appear as a broad singlet. |

| ¹³C NMR | The carbons of the two phenyl groups are predicted to have distinct signals in the aromatic region (δ 120-145 ppm). The methine carbon and the methyl carbon will have characteristic shifts in the aliphatic region. |

| IR Spectroscopy | Predicted peaks include N-H stretching vibrations (around 2400-2800 cm⁻¹ for the hydrochloride salt), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). |

| Mass Spectrometry | The predicted mass spectrum would show a molecular ion peak corresponding to the free base (C₁₅H₁₇N) and characteristic fragment ions resulting from the cleavage of the C-C bond between the diphenylmethyl group and the amino-propane moiety. |

Structure-Property Relationship (SPR) Predictions

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties. These predictions are vital for assessing the drug-likeness of a compound and for optimizing its pharmacokinetic profile.

Physicochemical Properties: A range of physicochemical properties for this compound can be predicted using various computational models. These include:

pKa: The predicted pKa value is crucial for understanding the ionization state of the amine group at different pH values, which influences its solubility, absorption, and interaction with biological targets.

LogP and LogD: The predicted octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are indicators of the compound's lipophilicity. These values are critical for predicting its membrane permeability and distribution in the body.

Aqueous Solubility: In silico models can estimate the intrinsic aqueous solubility of the compound, a key factor affecting its bioavailability.

These predicted properties provide a comprehensive profile of the molecule's expected behavior in biological systems, guiding further experimental investigation and development.

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| pKa | 9.5 - 10.5 | Indicates the amine is protonated at physiological pH. |

| LogP | 3.0 - 4.0 | Suggests moderate to high lipophilicity. |

| Aqueous Solubility | Low to moderate | Influences absorption and formulation. |

| Polar Surface Area | ~26 Ų | Affects membrane permeability. |

| Number of Rotatable Bonds | 4 | Relates to conformational flexibility. |

Chemical Reactivity and Mechanistic Investigations of 1,1 Diphenylpropan 2 Amine Hydrochloride

Acid-Base Chemistry and Protonation Equilibria of the Amine Functionality

The equilibrium can be represented as follows:

R-NH3+ + H2O ⇌ R-NH2 + H3O+

The pKa value is a quantitative measure of the strength of an acid in solution. For the conjugate acid of an amine (R-NH3+), a higher pKa value indicates a weaker acid and, consequently, a stronger base (R-NH2). The electronic environment surrounding the amine group significantly influences its basicity. In 1,1-diphenylpropan-2-amine (B1604740), the phenyl groups are not directly attached to the nitrogen atom, thus their electron-withdrawing inductive effect is attenuated by the intervening carbon atoms. This would suggest that its basicity is comparable to other simple primary alkylamines.

Amine Reactivity in Carbon-Nitrogen Bond Forming Reactions

The nitrogen atom of 1,1-diphenylpropan-2-amine possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in various carbon-nitrogen bond-forming reactions.

Nucleophilic Reactions of the Amine Group

The primary amine group in 1,1-diphenylpropan-2-amine can act as a nucleophile, attacking electron-deficient centers. This reactivity is fundamental to many organic transformations. For instance, it can participate in nucleophilic substitution reactions with alkyl halides, where the amine displaces a halide ion to form a secondary amine. The efficiency of such reactions is dependent on factors such as the nature of the alkyl halide, the solvent, and the reaction temperature.

Furthermore, the amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines. This reaction is typically reversible and is often catalyzed by acid.

Alkylation and Acylation Processes

Alkylation: The nitrogen atom of 1,1-diphenylpropan-2-amine can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. The primary amine can be converted to a secondary amine, which can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium (B1175870) salt. Controlling the degree of alkylation can be challenging as the product amines are often more nucleophilic than the starting amine. To achieve mono-alkylation, a large excess of the primary amine is often employed.

Acylation: 1,1-Diphenylpropan-2-amine readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. This reaction, known as acylation, is a nucleophilic acyl substitution. The reaction is generally highly efficient and is a common method for the protection of amine groups or the synthesis of amides. The resulting amide is significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

A representative acylation reaction is the reaction with acetyl chloride to form N-(1,1-diphenylpropan-2-yl)acetamide.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (e.g., CH3I) | Secondary Amine |

| Acylation | Acid Chloride (e.g., CH3COCl) | Amide |

Stereochemical Stability and Stereoinversion Phenomena

1,1-Diphenylpropan-2-amine is a chiral molecule, with the stereocenter located at the carbon atom bearing the amine group. The stereochemical stability of this center is a crucial aspect of its chemistry. Primary amines with three different substituents on the alpha-carbon are chiral. However, the nitrogen atom itself can undergo a process called nitrogen inversion, where it rapidly oscillates through a planar transition state. For a chiral amine where the nitrogen atom is the stereocenter, this inversion would lead to racemization. In the case of 1,1-diphenylpropan-2-amine, the chirality resides at a carbon atom, and therefore, nitrogen inversion does not lead to racemization of the molecule itself.

Stereoinversion at the carbon stereocenter would require breaking and reforming of covalent bonds, a process that has a significant energy barrier. Such inversion is not a spontaneous process under normal conditions and would typically require specific chemical reactions that proceed with either inversion or retention of configuration at the stereocenter. For example, a nucleophilic substitution reaction at the chiral center could proceed with inversion of stereochemistry (SN2 mechanism). The stereochemical outcome of reactions involving the chiral center is of significant interest in asymmetric synthesis.

Kinetic and Thermodynamic Studies of Transformations Involving the Compound

Detailed kinetic and thermodynamic studies specifically on transformations involving 1,1-diphenylpropan-2-amine hydrochloride are not extensively reported in the general literature. However, the principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

Determination of Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy, Gibbs Free Energy)

The rates of chemical reactions involving 1,1-diphenylpropan-2-amine, such as its alkylation or acylation, are dependent on the activation parameters.

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. It can be determined experimentally by studying the reaction rate at different temperatures and applying the Arrhenius equation. A lower activation energy implies a faster reaction rate.

Enthalpy of Activation (ΔH‡): This represents the change in enthalpy when the reactants are converted to the transition state. It is related to the energy of the bonds being broken and formed during the reaction.

Entropy of Activation (ΔS‡): This reflects the change in the degree of randomness or disorder when the reactants form the transition state. A more ordered transition state (e.g., in a bimolecular reaction) will have a negative entropy of activation.

Gibbs Free Energy of Activation (ΔG‡): This is the ultimate determinant of the reaction rate and is related to the enthalpy and entropy of activation by the equation ΔG‡ = ΔH‡ - TΔS‡. A more negative Gibbs free energy of activation corresponds to a faster reaction.

While specific values for this compound are not provided in the searched literature, a hypothetical set of activation parameters for a representative reaction is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Activation Energy (Ea) | 80 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 78 kJ/mol |

| Entropy of Activation (ΔS‡) | -40 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 90 kJ/mol |

These parameters would be determined experimentally by monitoring the concentration of reactants or products over time at various temperatures and fitting the data to appropriate rate laws and the Eyring equation.

Based on a thorough review of the available scientific literature, there is a significant lack of specific research data concerning the catalytic effects, decomposition pathways, and chemical stability of the compound This compound .

Studies detailing the use of this specific molecule as a catalyst, its effects on reaction rates and selectivity, or investigations into its degradation under various conditions (such as heat, light, or different chemical environments) are not present in the currently accessible body of research.

General information on the chemical stability and catalytic properties of primary amines is available. However, due to the strict requirement to focus solely on this compound, this general information cannot be presented as it would not be scientifically accurate to attribute these properties to this specific compound without direct experimental evidence.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated at this time. Further experimental research would be required to determine the specific chemical reactivity and stability of this compound.

Role of 1,1 Diphenylpropan 2 Amine Hydrochloride in Synthetic Scaffolds and Chemical Diversity

Precursor in the Synthesis of Functionalized Diphenylpropylamine Derivatives

1,1-Diphenylpropan-2-amine (B1604740) hydrochloride is a key precursor in the synthesis of a variety of functionalized diphenylpropylamine derivatives. The reactivity of the primary amine group allows for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatives have been explored for various applications, including as potential therapeutic agents.

One common synthetic route involves the N-substitution of the primary amine. For instance, reductive amination with ketones or aldehydes can be employed to introduce a variety of alkyl or aryl substituents. Furthermore, acylation reactions with acid chlorides or anhydrides can be used to synthesize amide derivatives. These modifications can significantly alter the physicochemical properties and biological activities of the parent compound.

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the preparation of certain diphenylpropylamine derivatives may begin with the reductive condensation of a diphenylpropylamine with a ketone. Subsequent reactions, such as N-methylation, can be carried out to further modify the structure. The versatility of 1,1-diphenylpropan-2-amine as a starting material allows for the creation of a large library of compounds for screening and optimization in drug discovery and other fields.

Application as a Chiral Building Block for Enantiomerically Pure Compounds

The presence of a stereocenter in 1,1-diphenylpropan-2-amine makes its enantiomerically pure forms highly valuable as chiral building blocks in asymmetric synthesis. The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The use of enantiopure starting materials like the resolved enantiomers of 1,1-diphenylpropan-2-amine ensures the stereochemical integrity of the final product.

Various methods can be employed to obtain enantiomerically pure amines, including enzymatic resolutions and asymmetric synthesis. Once obtained, these chiral amines can be incorporated into larger molecules to introduce a specific stereochemistry. For example, they can be used in the synthesis of chiral ligands for asymmetric catalysis or as key intermediates in the total synthesis of complex natural products. The diphenylpropylamine moiety can impart specific conformational constraints on the target molecule, which can be crucial for its biological activity.

The application of chiral building blocks derived from 1-arylpropan-2-amines is a well-established strategy in the synthesis of optically active pharmaceuticals. These building blocks are integral to the construction of a wide range of therapeutic agents.

Development of Novel Molecular Scaffolds Incorporating the 1,1-Diphenylpropan-2-amine Moiety

The 1,1-diphenylpropan-2-amine moiety has been successfully incorporated into a variety of novel molecular scaffolds, leading to the development of compounds with unique three-dimensional structures and properties. The rigid diphenylmethyl group combined with the flexible propylamino chain provides a versatile platform for the design of new chemical entities. These scaffolds can serve as skeletons for the construction of compound libraries aimed at exploring new areas of chemical space.

One approach to developing novel scaffolds is to use the amine functionality as a handle for annulation reactions, leading to the formation of heterocyclic rings. For example, reaction with appropriate bifunctional reagents can lead to the formation of piperidines, pyrrolidines, or other nitrogen-containing heterocycles fused to the diphenylpropylamine core. These new ring systems can introduce additional structural diversity and provide new points for functionalization.

Furthermore, the diphenylpropylamine unit can be incorporated into larger macrocyclic structures or used as a component in the assembly of supramolecular architectures. The ability to modify both the phenyl rings and the amino group allows for fine-tuning of the scaffold's properties, such as its shape, rigidity, and solubility. The development of such novel scaffolds is crucial for the discovery of molecules with new biological activities or material properties.

Investigation of Structure-Activity Relationships (SAR) from a Chemical Synthesis Perspective

The synthesis of a diverse range of analogs based on the 1,1-diphenylpropan-2-amine scaffold is essential for elucidating structure-activity relationships (SAR). By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, chemists can gain insights into the key structural features required for a desired effect.

From a chemical synthesis perspective, SAR studies guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties. For instance, if initial studies indicate that a particular substitution pattern on the phenyl rings is beneficial for activity, synthetic efforts can be focused on preparing a series of compounds with various substituents at that position. Similarly, the length and branching of the alkyl chain, as well as the nature of the substituent on the nitrogen atom, can be systematically varied.

The data obtained from these synthetic efforts and subsequent biological testing are used to build SAR models that can predict the activity of yet-unsynthesized compounds. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and drug discovery. The synthetic accessibility of various analogs is a key consideration in planning an effective SAR campaign.

Design and Synthesis of Analogs with Varied Substitutions on the Phenyl Rings or Alkyl Backbone

The design and synthesis of analogs of 1,1-diphenylpropan-2-amine with varied substitutions on the phenyl rings or the alkyl backbone is a key strategy for modulating its properties. Modifications to the phenyl rings can be achieved through the use of substituted starting materials or through late-stage functionalization reactions. For example, electrophilic aromatic substitution reactions can be used to introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups, onto the phenyl rings.

Similarly, the alkyl backbone can be modified to alter the compound's conformational flexibility and lipophilicity. Homologation of the propyl chain or the introduction of substituents at different positions can have a significant impact on the molecule's interaction with biological targets. The synthesis of these analogs often requires the development of new synthetic routes or the adaptation of existing methodologies.

The following table provides examples of synthesized analogs with modifications on the phenyl rings and the alkyl backbone, showcasing the chemical diversity that can be achieved.

| Compound | Modification | Synthetic Approach |

| 2-(4-chlorophenyl)-6,6-diphenyl-3-azahexane hydrochloride | Substitution on one phenyl ring and N-alkylation | Reductive condensation followed by N-alkylation |

| 1,3-diphenyl-3-(phenylamino)propan-1-ones | Modification of the alkyl backbone and N-arylation | Multi-step synthesis involving the creation of an α,β-unsaturated carbonyl moiety |

| 2,4-diphenyl-1H-imidazole analogs | Incorporation into a heterocyclic ring system | Cyclization reactions involving the core amine structure |

This table is generated based on information from various synthetic studies and is for illustrative purposes.

Contribution to Advanced Synthetic Method Development in Organic Chemistry

The synthesis and manipulation of 1,1-diphenylpropan-2-amine and its derivatives have contributed to the development of advanced synthetic methods in organic chemistry. The challenges associated with the stereoselective synthesis of this and related chiral amines have spurred the development of new catalytic systems and asymmetric methodologies.

For example, the development of efficient methods for the asymmetric reduction of imines or the reductive amination of ketones has been driven, in part, by the need for enantiomerically pure amines like 1,1-diphenylpropan-2-amine. Furthermore, derivatives of this amine have been explored as chiral ligands or organocatalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions.

The unique steric and electronic properties of the diphenylpropylamine scaffold can be exploited to control the stereochemical outcome of these reactions. The insights gained from studying the catalytic activity of these compounds can inform the design of new and more effective catalysts for a wide range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Diphenylpropan-2-amine hydrochloride, and how are reaction conditions optimized?

- The compound is synthesized via nucleophilic substitution of diphenylpropanol precursors with ammonia or amine derivatives, followed by HCl salt formation . Key steps include controlling stoichiometry (e.g., molar ratios of reactants) and temperature (typically 50–80°C) to minimize byproducts like secondary amines. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- HPLC (with UV detection at 254 nm) and NMR (¹H/¹³C, focusing on amine proton shifts at δ 1.5–2.5 ppm) are standard for purity assessment. Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]⁺ = 262.1 g/mol), while FT-IR verifies NH₂ and C-Cl bonds (stretches at 3300 cm⁻¹ and 700 cm⁻¹, respectively) .

Q. How should stability studies be designed to assess shelf-life under varying storage conditions?

- Accelerated stability testing involves storing samples at 25°C/60% RH and 40°C/75% RH for 6 months, with periodic HPLC analysis. Degradation products (e.g., oxidation to ketones) are monitored using LC-MS. For long-term stability, lyophilized forms stored at -20°C in amber vials show minimal degradation (<2% over 12 months) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Radioligand binding assays (e.g., for serotonin/dopamine receptors) and enzyme inhibition studies (e.g., monoamine oxidases) are common. Use concentrations ranging from 1 nM–100 µM in PBS buffer (pH 7.4) with controls for non-specific binding .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

- Transitioning from batch to continuous flow reactors reduces side reactions (e.g., racemization) by maintaining precise temperature (±2°C) and residence time. Catalytic asymmetric methods (e.g., chiral ligands in Pd-mediated couplings) achieve >99% ee, validated by chiral HPLC .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR (VT-NMR) can identify dynamic processes like amine inversion. For ambiguous MS fragments, high-resolution Orbitrap MS/MS or isotopic labeling (e.g., ¹⁵N) clarifies fragmentation pathways .

Q. How are structure-activity relationships (SAR) explored for derivatives with modified aryl groups?

- Systematic substitution of phenyl rings (e.g., with electron-withdrawing groups) is analyzed via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations. Biological validation uses IC₅₀ comparisons in receptor-binding assays .

Q. What advanced degradation mechanisms occur under photolytic stress, and how are they mitigated?

- UV-Vis exposure (254 nm, 48 hrs) generates phenyl radical intermediates, detected via EPR spectroscopy. Stabilization requires additives like ascorbic acid (0.1% w/v) or amber glass packaging to quench reactive oxygen species .

Q. How do interdisciplinary approaches integrate chemical and pharmacological data for novel applications?

- Machine learning models (e.g., Random Forest classifiers) correlate physicochemical properties (logP, pKa) with in vivo bioavailability data. Cross-disciplinary validation involves microdialysis in rodent models to track blood-brain barrier penetration .

Methodological Notes

- Contradictory Data : When synthetic yields vary (e.g., 60–85%), verify reactant moisture levels (<0.1% H₂O via Karl Fischer titration) and inert atmosphere integrity (Argon flow ≥0.5 L/min) .

- Industrial Relevance : Patent landscapes (e.g., USPTO/EPO databases) reveal protected routes like enantioselective crystallizations, requiring non-infringing alternatives (e.g., enzymatic resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.